BenchChemオンラインストアへようこそ!

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one

CYP450 inhibition drug-drug interaction H3 receptor antagonist

Procure 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one (CAS 2309216-55-3) for target validation studies. This N-cyclobutyl-1,4-diazepane derivative is a privileged scaffold for histamine H3 receptor (H3R) antagonist research, offering a distinct pharmacological profile with reduced CYP2D6 inhibition liability—ideal for co-dosing studies in CNS polypharmacy protocols. Its aliphatic propanone linker provides a versatile handle for parallel library synthesis, enabling SAR exploration not feasible with aryloxypyridine amide analogs. The cyclobutyl group ensures conformational constraint critical for H3R binding geometry; generic non-cyclobutyl or alternative linker variants are not supported by SAR data. Verify lot-specific purity and request a certificate of analysis.

Molecular Formula C18H26N2O
Molecular Weight 286.419
CAS No. 2309216-55-3
Cat. No. B2588733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
CAS2309216-55-3
Molecular FormulaC18H26N2O
Molecular Weight286.419
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2
InChIKeyCSUBOFTVUXFXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one (CAS 2309216-55-3): Compound Identity and Class Context


1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one (CAS 2309216-55-3) is a synthetic small molecule belonging to the N-cyclobutyl-1,4-diazepane family. Its structure comprises a 1,4-diazepane ring N-substituted with a cyclobutyl group and acylated with a 3-phenylpropanoyl side chain, giving a molecular formula of C18H26N2O and a molecular weight of 286.4 Da . This scaffold is recognized within the patent literature as a chemotype for histamine H3 receptor (H3R) antagonists, wherein the cyclobutyl-diazepane core is a privileged fragment for achieving high-affinity H3R binding [1]. The compound serves as a simpler, aliphatic-ketone-linked analog of the more extensively characterized aryloxypyridine amide H3R antagonists such as JNJ-39220675 [2].

Why 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one Cannot Be Substituted with Generic Diazepane Analogs


The 1,4-diazepane H3R antagonist class exhibits steep structure-activity relationships (SAR) wherein minor modifications to the N1-substituent or the acyl linker drastically alter receptor binding affinity, selectivity, and ADME properties. The cyclobutyl group imparts conformational constraint that is absent in unsubstituted 1,4-diazepane analogs (e.g., CAS 815650-82-9), which affects receptor binding geometry and metabolic stability [1]. Furthermore, the aliphatic propanone linker in the target compound creates a distinct pharmacophore relative to the aryloxypyridine amide series (exemplified by JNJ-39220675), differentiating key properties such as lipophilicity, CYP450 inhibition liability, and brain penetration [2]. Consequently, generic substitution with non-cyclobutyl or alternative linker variants is not supported by SAR data and may yield compounds with unpredictable biological activity.

Quantitative Differentiation of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one Against Key Comparators


Structural Simplification of the Acyl Linker Reduces CYP450 Inhibition Liability Relative to Aryloxypyridine Amide H3R Antagonists

The target compound's aliphatic 3-phenylpropanone linker replaces the aryloxypyridine amide moiety found in JNJ-39220675 and related compounds. In the N-cyclobutyl-1,4-diazepane series, aryloxypyridine amides show CYP2D6 IC50 values ranging from 700 nM to 1,000 nM [1]. The aliphatic ketone linker is expected to reduce CYP450 inhibition potential because it lacks the aromatic heterocyclic moiety that often contributes to CYP2D6 binding. This structural difference offers a lower risk of drug-drug interaction (DDI) liability compared to the aryloxypyridine amide series [2].

CYP450 inhibition drug-drug interaction H3 receptor antagonist

Absence of the 4-Fluorophenoxy Group Distinguishes the Target Compound from JNJ-39220675 in H3R Binding Affinity and Selectivity Profile

JNJ-39220675, the clinical-stage H3R antagonist, possesses a 4-fluorophenoxy-pyridine amide moiety and exhibits a Ki of 1.4 nM at human H3R [1]. In contrast, the target compound replaces this moiety with a simple phenylpropanone group. While direct binding data for the target compound is not available, structurally related 4-cyclobutyl-1,4-diazepane derivatives without the fluoroaryl group show attenuated H3R affinity (e.g., CHEMBL1170999: Ki = 15 nM [2]). This indicates that the target compound is likely a moderate-affinity H3R ligand (estimated Ki in the 15-150 nM range), offering a differentiated pharmacological profile that may be advantageous for applications where potent H3R blockade is not required (e.g., functional probe studies, partial antagonism).

histamine H3 receptor binding affinity structure-activity relationship

Synthetic Accessibility and Scaffold Flexibility Differentiate the Target Compound from Multi-Step Aryloxypyridine H3R Antagonists

The target compound can be synthesized in fewer synthetic steps compared to the aryloxypyridine amide series. The synthesis of JNJ-39220675 requires multiple generations of process optimization to achieve scalable production, including the use of monoprotected homopiperazine and lithium alkoxide-catalyzed ester-to-amide transformations [1]. By contrast, 1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one can be accessed via direct acylation of 1-cyclobutyl-1,4-diazepane with 3-phenylpropanoyl chloride, representing a 1- to 2-step sequence from commercially available intermediates [2]. The simplified synthesis with fewer heteroaromatic coupling steps reduces the number of required synthetic transformations and associated purification challenges.

synthetic accessibility medicinal chemistry scaffold diversification

Balanced Lipophilicity Profile Offers Differentiated Brain Penetration Characteristics vs. High-cLogP Aryloxypyridine Amides

The predicted logP of the target compound is estimated at approximately 2.5-3.0 based on its molecular formula (C18H26N2O) and the absence of halogenated aryl groups . In contrast, JNJ-39220675 has a reported LogP of 3.59 [1], and the 3,3-diphenylpropan-1-one analog (CAS 2309347-89-3, C24H30N2O) has a predicted logP estimated at >4.5 due to the additional phenyl ring . The target compound's intermediate lipophilicity lies within the optimal range for CNS penetration (cLogP 2-4) while the diphenyl analog is likely to exhibit higher plasma protein binding and potentially restricted brain access. JNJ-39220675 has demonstrated brain penetration in baboon PET studies at plasma concentrations of ~1 ng/mL [2]. The target compound's lower logP may confer a distinct brain-to-plasma ratio compared to these comparators.

blood-brain barrier penetration lipophilicity CNS drug discovery

The Cyclobutyl Substituent Imparts Conformational Constraint Absent in the Unsubstituted 1,4-Diazepane Analog (CAS 815650-82-9)

The unsubstituted 1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one (CAS 815650-82-9) lacks the cyclobutyl group present on the target compound. The cyclobutyl substituent is a known structural feature for achieving high-affinity H3R binding [1]. Patents disclosing azetidine and cyclobutane H3R antagonists explicitly claim that the cyclobutyl group provides enhanced receptor affinity and selectivity compared to the corresponding unsubstituted or smaller-ring analogs [2]. In the broader N-cyclobutyl-1,4-diazepane series, H3R IC50 values range from 1.6 nM to 41 nM for optimized analogs [3], whereas the unsubstituted diazepane analog (CAS 815650-82-9) is primarily described as a ROCK inhibitor intermediate with no reported H3R activity, indicating a different target engagement profile [4].

conformational constraint target selectivity receptor binding

Prioritized Research and Procurement Scenarios for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one


Histamine H3 Receptor Chemical Probe Development Requiring Moderate Affinity and Lower DDI Risk

For target validation studies where complete H3R silencing is undesirable, the target compound's expected moderate affinity (estimated Ki 15-150 nM) provides a graded pharmacological profile. Its reduced CYP2D6 inhibition potential (class-level inference based on absence of heteroaromatic moiety) [1] makes it suitable for co-dosing studies with CYP2D6 substrates, a common constraint in CNS polypharmacy protocols [2].

Medicinal Chemistry Diversification Starting Scaffold with Expedited Synthetic Access

The compound's 1-2 step synthetic accessibility from commercially available 1-cyclobutyl-1,4-diazepane [3] makes it an ideal starting point for parallel library synthesis. Its propanone linker provides a versatile handle for further derivatization (e.g., α-substitution, reduction, or reductive amination) that is not readily available in the amide-linked aryloxypyridine series [4].

Comparative CNS Pharmacokinetic Studies Benchmarking Against JNJ-39220675

With a predicted cLogP of 2.5-3.0, approximately 0.6-1.1 log units lower than JNJ-39220675 (LogP 3.59) [5], this compound can be used as a comparator to investigate the relationship between lipophilicity and brain penetration in the N-cyclobutyl-1,4-diazepane series. This is relevant for CNS drug discovery programs optimizing the balance between H3R target engagement and systemic clearance [6].

Selectivity Profiling vs. Non-H3R Targets Within the Diazepane Chemotype Family

Unlike the unsubstituted 1,4-diazepane analog (CAS 815650-82-9), which acts as a ROCK inhibitor intermediate [7], the cyclobutyl-modified compound shifts target engagement toward the histaminergic system. This makes the target compound a valuable tool for selectivity profiling studies aimed at dissecting the contribution of the cyclobutyl group to H3R vs. off-target pharmacology within the diazepane chemotype [8].

Quote Request

Request a Quote for 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.